2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one
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Overview
Description
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is a complex organic compound with the molecular formula C12H20N6O4. It is known for its unique structure, which includes multiple imidazolidine rings and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] typically involves the reaction of ethane-1,2-diamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds, followed by their subsequent reaction to form the final product. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazolidine derivatives, while substitution reactions can produce a variety of substituted imidazolidine compounds .
Scientific Research Applications
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazolidine rings and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[IMIDAZOLIDINE-2,4-DIONE]: Similar structure but lacks amino groups.
BIS-MALEIMIDOETHANE: Contains maleimide groups instead of imidazolidine rings
Uniqueness
1,1’-[ETHANE-1,2-DIYLBIS(IMINOETHANE-2,1-DIYL)]BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is unique due to its combination of imidazolidine rings and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
98690-32-5 |
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Molecular Formula |
C12H22N8O2 |
Molecular Weight |
310.36 g/mol |
IUPAC Name |
2-imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one |
InChI |
InChI=1S/C12H22N8O2/c13-11-17-9(21)7-19(11)5-3-15-1-2-16-4-6-20-8-10(22)18-12(20)14/h15-16H,1-8H2,(H2,13,17,21)(H2,14,18,22) |
InChI Key |
IZEOSXUWGIMWDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N)N1CCNCCNCCN2CC(=O)NC2=N |
Origin of Product |
United States |
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